molecular formula C8H10N2O B7722662 N-Hydroxy-2-phenylacetimidamide

N-Hydroxy-2-phenylacetimidamide

Cat. No.: B7722662
M. Wt: 150.18 g/mol
InChI Key: FVYBAJYRRIYNBN-UHFFFAOYSA-N
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Description

N-Hydroxy-2-phenylacetimidamide is an organic compound with the molecular formula C8H10N2O It is a derivative of phenylacetimidamide, where the nitrogen atom is substituted with a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxy-2-phenylacetimidamide can be synthesized through a multi-step process. One common method involves the reaction of N’-hydroxy-2-phenylethanimidamide with N-ethyl-N,N-diisopropylamine and N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate in N,N-dimethylacetamide at 30°C for 5 minutes. This is followed by the addition of 2-cyanobenzoic acid in N,N-dimethylacetamide at 175°C for 11 minutes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-phenylacetimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like nitric acid, halogens (chlorine, bromine), and sulfuric acid are used for substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitroso compounds.

    Reduction: Amines.

    Substitution: Nitro, halogenated, and sulfonated derivatives.

Scientific Research Applications

N-Hydroxy-2-phenylacetimidamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceutical intermediates

Mechanism of Action

The mechanism of action of N-Hydroxy-2-phenylacetimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2-methoxybenzenecarboximidamide
  • N-Hydroxy-2-nitrobenzenecarboximidamide
  • N-Hydroxy-2-phenylmaleimide

Uniqueness

N-Hydroxy-2-phenylacetimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N'-hydroxy-2-phenylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-8(10-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYBAJYRRIYNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19227-11-3
Record name N'-hydroxy-2-phenylethanimidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Benzyl cyanide (1 g, 8.5 mmol) and hydroxylamine (50% in water, 1.04 cm3, 17 mmol, 2 eq) in EtOH (8.5 cm3) were reacted in the same manner as in the preparation of N′-hydroxybenzimidamide (EtOAc used in extraction) to give the product N′-hydroxy-2-phenylacetimidamide (1.04 g, 81.9%) as a pale yellow solid, mp 63.5-64.5° C. (lit 57-59° C.).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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